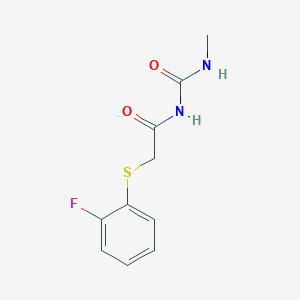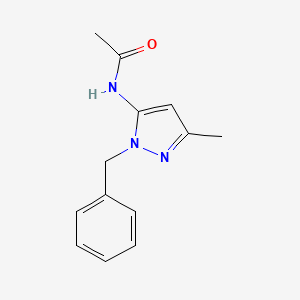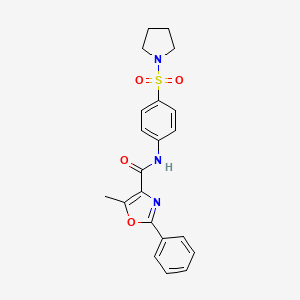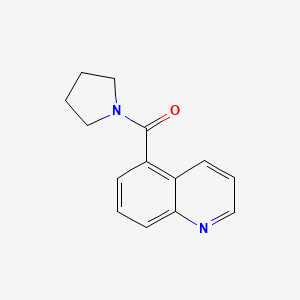
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide, also known as Fimasartan, is a novel angiotensin II receptor blocker (ARB) that has shown promising results in the treatment of hypertension. Fimasartan is a potent and selective antagonist of the angiotensin II type 1 receptor (AT1R) and has been shown to effectively lower blood pressure in both preclinical and clinical studies.
Wirkmechanismus
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide is a selective antagonist of the AT1R, which is a key receptor in the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1R, 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide inhibits the actions of angiotensin II, a potent vasoconstrictor, and reduces blood pressure.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has been shown to effectively lower blood pressure in both preclinical and clinical studies. In addition to its blood pressure-lowering effects, 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has also been shown to have beneficial effects on endothelial function, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has several advantages as a research tool, including its potency and selectivity as an AT1R antagonist. However, one limitation of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide is its relatively short half-life, which may require frequent dosing in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide. One area of interest is the use of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide in combination with other drugs for the treatment of hypertension. Another potential area of research is the investigation of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide's effects on other physiological systems, such as the immune system and the central nervous system. Additionally, the development of new formulations of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide with improved pharmacokinetic properties may also be an area of future research.
Synthesemethoden
The synthesis of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide involves the reaction of 2-fluorobenzenethiol with methyl chloroacetate to form 2-(2-fluorophenyl)sulfanylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methylcarbamoyl chloride to form the final product, 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension. In preclinical studies, 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has been shown to effectively lower blood pressure in various animal models of hypertension. Clinical studies have also demonstrated the efficacy of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide in reducing blood pressure in patients with hypertension.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c1-12-10(15)13-9(14)6-16-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWQCGYPSAGJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)
![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)


